N-Acetyl-4-fluoro-L-tryptophan N-Acetyl-4-fluoro-L-tryptophan
Brand Name: Vulcanchem
CAS No.:
VCID: VC18112956
InChI: InChI=1S/C13H13FN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-10-4-2-3-9(14)12(8)10/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19)
SMILES:
Molecular Formula: C13H13FN2O3
Molecular Weight: 264.25 g/mol

N-Acetyl-4-fluoro-L-tryptophan

CAS No.:

Cat. No.: VC18112956

Molecular Formula: C13H13FN2O3

Molecular Weight: 264.25 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-4-fluoro-L-tryptophan -

Specification

Molecular Formula C13H13FN2O3
Molecular Weight 264.25 g/mol
IUPAC Name 2-acetamido-3-(4-fluoro-1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C13H13FN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-10-4-2-3-9(14)12(8)10/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19)
Standard InChI Key FPURNYRSDCMXLW-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC(CC1=CNC2=C1C(=CC=C2)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

N-Acetyl-4-fluoro-L-tryptophan belongs to the class of modified amino acids where strategic functional group additions alter reactivity and biological interactions. The compound’s structure comprises:

  • An L-tryptophan backbone with a fluorine atom substituted at the C4 position of the indole ring.

  • An acetyl group (-COCH₃) attached to the alpha-amino nitrogen, which blocks enzymatic deamination and enhances metabolic stability .

Molecular Characteristics

  • Molecular formula: C13H13FN2O3\text{C}_{13}\text{H}_{13}\text{FN}_2\text{O}_3 (inferred from analogous compounds ).

  • Molecular weight: ~264.25 g/mol (calculated from isotopic composition).

  • Structural implications:

    • Fluorine’s electronegativity and small atomic radius induce electronic effects, potentially altering π-π stacking interactions in receptor binding .

    • The acetyl group reduces polarity, improving blood-brain barrier permeability compared to unmodified tryptophan .

Table 1: Comparative Analysis of Tryptophan Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key ModificationsKnown Biological Effects
L-TryptophanC11H12N2O2\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_2204.23None (native amino acid)Serotonin/melatonin precursor .
N-Acetyl-L-tryptophanC13H14N2O3\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_3246.26N-acetylationNeuroprotection, anti-apoptotic .
N-Acetyl-4-fluoro-L-tryptophanC13H13FN2O3\text{C}_{13}\text{H}_{13}\text{FN}_2\text{O}_3264.25N-acetylation + C4 fluorinationHypothesized enhanced receptor affinity (theoretical).
N-Acetyl-4,6-difluoro-DL-tryptophanC13H12F2N2O3\text{C}_{13}\text{H}_{12}\text{F}_2\text{N}_2\text{O}_3282.24N-acetylation + C4/C6 fluorinationIncreased metabolic stability .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N-Acetyl-4-fluoro-L-tryptophan likely involves sequential modifications to L-tryptophan:

  • Fluorination: Electrophilic aromatic substitution using fluorine gas or Selectfluor® at the indole C4 position, guided by directing groups to ensure regioselectivity.

  • Acetylation: Treatment with acetic anhydride or acetyl chloride in basic aqueous conditions to protect the amino group .

Critical challenges include avoiding over-fluorination and preserving stereochemical integrity. Advanced techniques like asymmetric catalysis or enzymatic resolution may ensure high enantiomeric purity.

Analytical Validation

  • Mass spectrometry: Confirms molecular weight via peaks at m/z 264.25 (M+H⁺).

  • NMR spectroscopy:

    • 1H^1\text{H}-NMR: Downfield shifts in indole protons due to fluorine’s electronegativity.

    • 19F^{19}\text{F}-NMR: Single peak near -120 ppm (characteristic of aromatic C-F bonds) .

  • X-ray crystallography: Resolves acetyl group orientation and fluorine’s spatial effects on indole geometry.

Biological Activity and Mechanistic Insights

Neuroprotective Mechanisms

While direct evidence for N-Acetyl-4-fluoro-L-tryptophan is lacking, studies on N-acetyl-L-tryptophan (NAT) reveal critical pathways:

  • Apoptosis inhibition: NAT suppresses cytochrome c release from mitochondria, blocking caspase-9 and caspase-3 activation .

  • Anti-inflammatory effects: Reduces IL-1β and Substance P secretion, mitigating neuroinflammation in ALS models .

  • Proteasomal function: Restores chymotrypsin-like and caspase-like proteasome activity, counteracting protein aggregation .

Fluorination at C4 may enhance these effects by:

  • Increasing lipophilicity, improving CNS penetration.

  • Stabilizing interactions with the neurokinin-1 receptor (NK-1R) via fluorine’s electron-withdrawing effects .

Metabolic and Pharmacokinetic Profile

  • Absorption: Acetylation reduces first-pass metabolism, extending half-life.

  • Distribution: Fluorine’s hydrophobicity enhances tissue partitioning, particularly across neuronal membranes.

  • Excretion: Renal clearance predominates, with minimal hepatic glucuronidation due to acetyl protection .

Comparative Advantages Over Related Compounds

vs. N-Acetyl-L-tryptophan

  • Enhanced bioavailability: Fluorine’s inductive effects reduce enzymatic degradation.

  • Stronger receptor binding: Computational modeling predicts tighter NK-1R docking due to C4 fluorination .

vs. 4-Fluoro-L-tryptophan

  • Metabolic stability: Acetylation prevents rapid deamination, prolonging therapeutic effects.

Future Research Directions

  • In vitro studies: Validate neuroprotective effects in NSC-34 motor neuron models.

  • Pharmacokinetic profiling: Assess oral bioavailability and CNS penetration in rodent models.

  • Clinical trials: Phase I safety studies for ALS or Parkinson’s disease applications.

  • Computational modeling: Predict off-target interactions using molecular dynamics simulations.

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